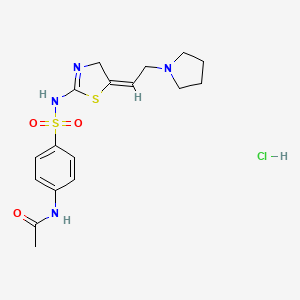
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the pyrrolidine and thiazole rings, followed by their coupling with the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield amines or alcohols .
Scientific Research Applications
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. These compounds often share similar biological activities and applications but may differ in their specific properties and effectiveness .
Uniqueness
What sets Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride apart is its unique combination of functional groups and rings, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71933-34-1 |
|---|---|
Molecular Formula |
C17H23ClN4O3S2 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
N-[4-[[(5E)-5-(2-pyrrolidin-1-ylethylidene)-4H-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H22N4O3S2.ClH/c1-13(22)19-14-4-6-16(7-5-14)26(23,24)20-17-18-12-15(25-17)8-11-21-9-2-3-10-21;/h4-8H,2-3,9-12H2,1H3,(H,18,20)(H,19,22);1H/b15-8+; |
InChI Key |
CFXNXOWCBQGNIM-TWNLEINFSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC/C(=C\CN3CCCC3)/S2.Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCC(=CCN3CCCC3)S2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


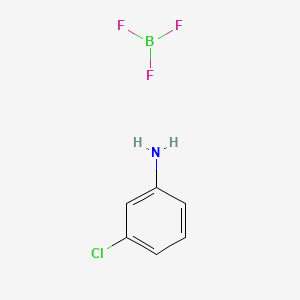

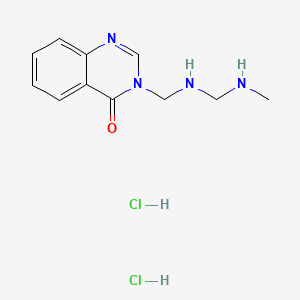
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
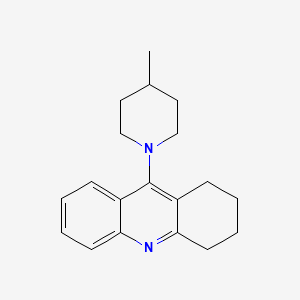
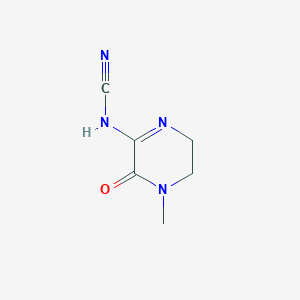
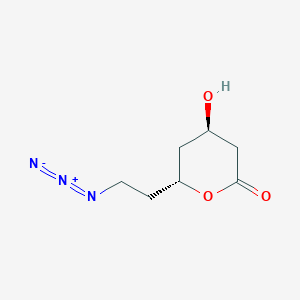
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
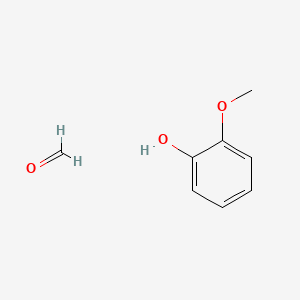
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
